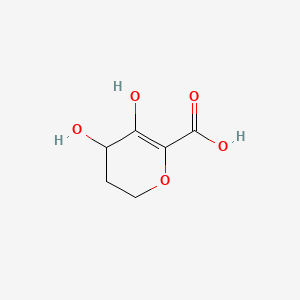
2H-PYRAN-6-CARBOXYLIC ACID, 3,4-DIHYDRO-4,5-DIHYDROXY-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable dihydroxy compound with a carboxylic acid derivative can lead to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Catalysts such as molecular iodine or ruthenium carbene complexes can be employed to facilitate the cyclization process. Additionally, solvent-free conditions at ambient temperature and atmospheric pressure have been reported to be effective for the synthesis of substituted pyrans .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- involves its interaction with specific molecular targets and pathways. The dihydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyran-5-carboxylic acid
- Tetrahydro-2H-pyran-3-carboxylic acid
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid
Uniqueness
2H-Pyran-6-carboxylic acid, 3,4-dihydro-4,5-dihydroxy- is unique due to its specific functional groups and structural configuration. The presence of both dihydroxy and carboxylic acid groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various fields .
Properties
CAS No. |
100313-54-0 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.125 |
IUPAC Name |
4,5-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3-1-2-11-5(4(3)8)6(9)10/h3,7-8H,1-2H2,(H,9,10) |
InChI Key |
DGJSLDRTTXPHQA-UHFFFAOYSA-N |
SMILES |
C1COC(=C(C1O)O)C(=O)O |
Synonyms |
2H-Pyran-6-carboxylicacid,3,4-dihydro-4,5-dihydroxy-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


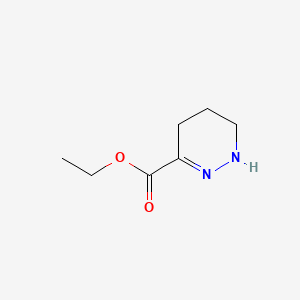
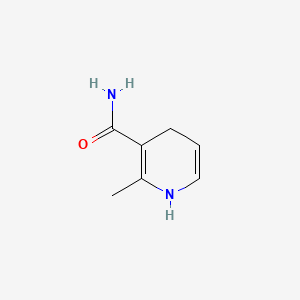
![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)
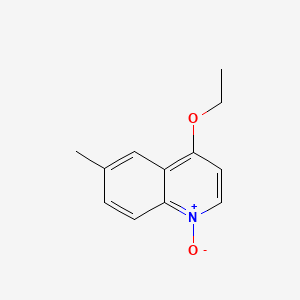
![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)
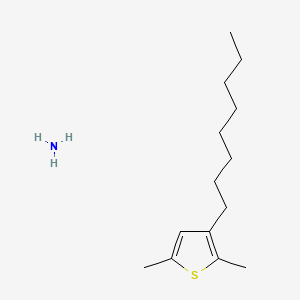
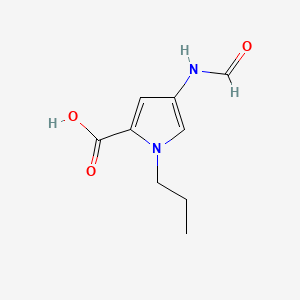
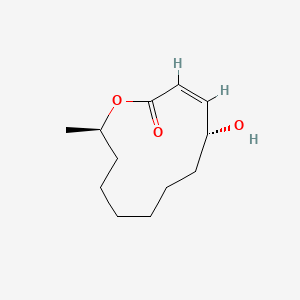
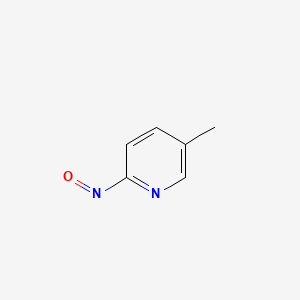

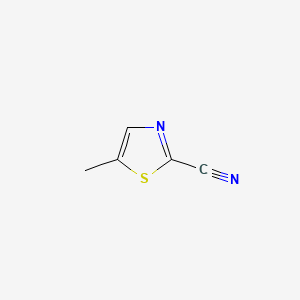
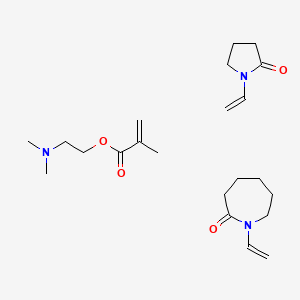
![2-(4-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B561319.png)
